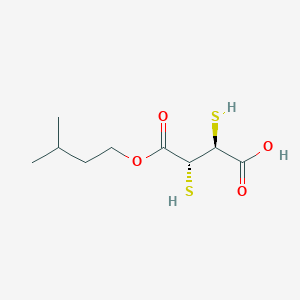
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is an ester of dimercaptosuccinic acid, known for its antioxidant and chelating properties. It has been studied for its potential to mitigate heavy metal toxicity, particularly cadmium and mercury, in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is synthesized by esterifying dimercaptosuccinic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled conditions to ensure the formation of the ester bond .
Industrial Production Methods
Industrial production of monoisoamyl-2,3-dimercaptosuccinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds.
Reduction: It can be reduced back to its thiol form.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid has been extensively studied for its applications in:
Chemistry: Used as a chelating agent to bind heavy metals.
Biology: Investigated for its role in protecting cells from heavy metal-induced toxicity.
Medicine: Explored as a potential antidote for heavy metal poisoning, particularly cadmium and mercury.
Industry: Utilized in processes requiring the removal of heavy metals from solutions .
Wirkmechanismus
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid exerts its effects primarily through its chelating properties. It binds to heavy metals, forming stable complexes that can be excreted from the body. The compound interacts with various molecular targets, including enzymes and proteins involved in oxidative stress and metal detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimercaptosuccinic Acid (DMSA): A well-known chelating agent used for heavy metal detoxification.
Dimercaptopropane-1-sulfonate (DMPS): Another chelating agent with similar applications.
N-(4-methylbenzyl)-4-O-(β-D-galactopyranosyl)-D-glucamine-N-carbodithioate (MeBLDTC): A dithiocarbamate analogue with chelating properties
Uniqueness
rel-(2S,3R)-4-(isopentyloxy)-2,3-dimercapto-4-oxobutanoic acid is unique due to its lipophilic nature, which allows it to cross cell membranes more effectively than its hydrophilic counterparts. This property enhances its ability to chelate intracellular heavy metals and provides a broader range of applications in biological systems .
Eigenschaften
CAS-Nummer |
142609-62-9 |
|---|---|
Molekularformel |
C16H26N6O3 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
RIBYSYWXWXMDSW-RQJHMYQMSA-N |
Isomerische SMILES |
CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
Kanonische SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
Synonyme |
Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


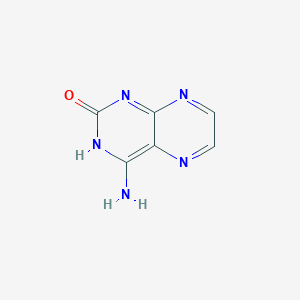
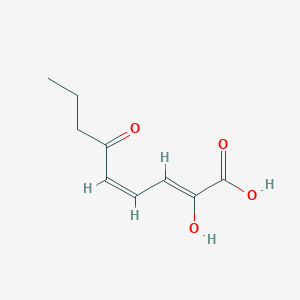
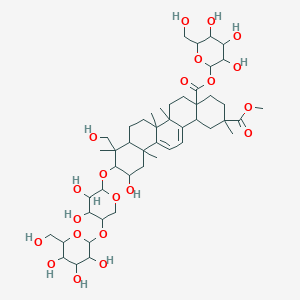
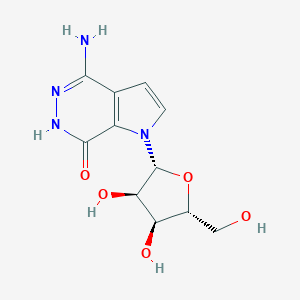
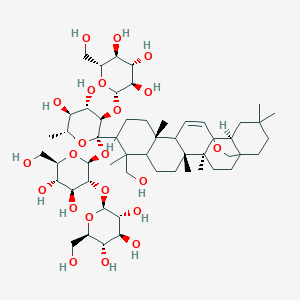

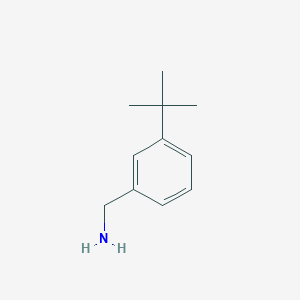

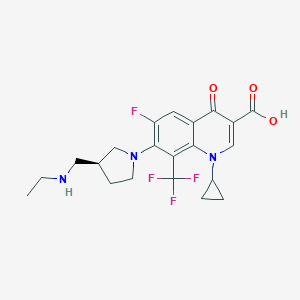
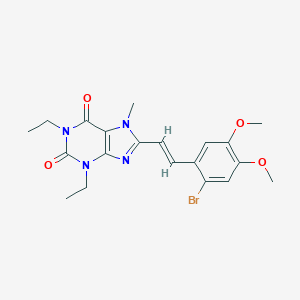
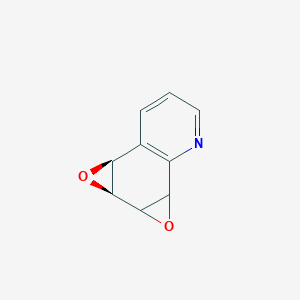
![4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride](/img/structure/B232842.png)


